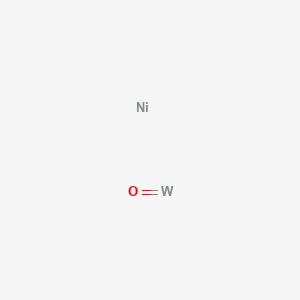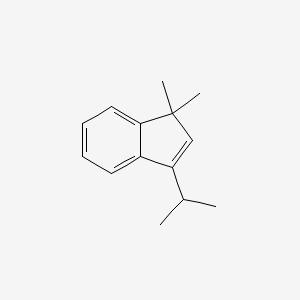
1,1-Dimethyl-3-(propan-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(propan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two methyl groups and a propan-2-yl group attached to the indene structure. It is a colorless liquid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(propan-2-yl)-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Another method involves the Friedel-Crafts alkylation of indene with isopropyl bromide using aluminum chloride as a catalyst. This reaction is carried out at low temperatures to prevent side reactions and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(propan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Dimethyl-3-(propan-2-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-3-(propan-2-yl)-1H-indene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 1,1-Dimethyl-3-(propan-2-yl)-1H-indene, lacking the methyl and propan-2-yl groups.
1-Methylindene: Similar structure but with only one methyl group attached.
2,3-Dimethylindene: Another derivative with two methyl groups attached at different positions.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of the propan-2-yl group, in particular, can enhance its steric hindrance and affect its interactions with other molecules.
Properties
CAS No. |
22306-32-7 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,1-dimethyl-3-propan-2-ylindene |
InChI |
InChI=1S/C14H18/c1-10(2)12-9-14(3,4)13-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI Key |
IJLCAKRZZAZLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(C2=CC=CC=C21)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


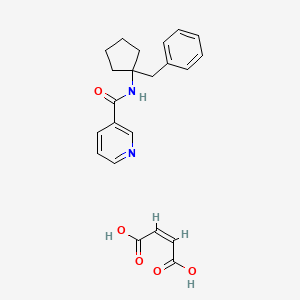
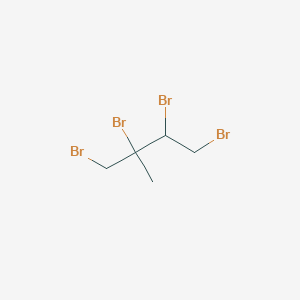
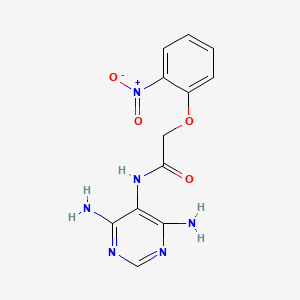

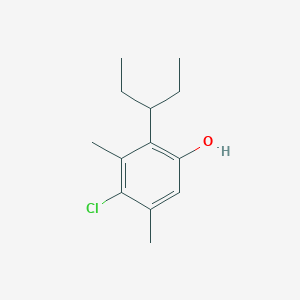
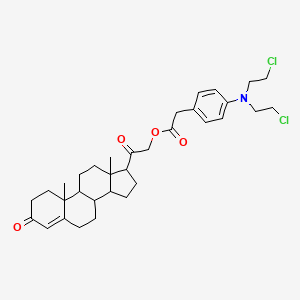
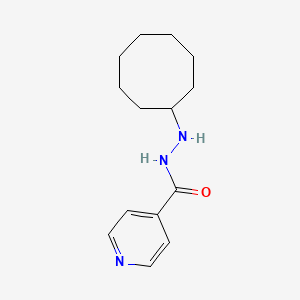
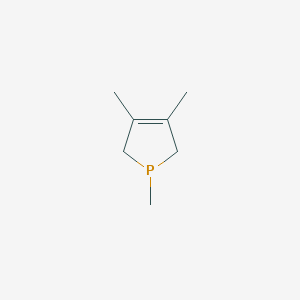
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

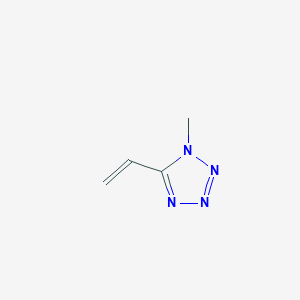
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

